KCNQ2 Homomeric Channel Antagonist Potency: CAS 899983-11-0 vs. ML252, XE991, and Linopirdine
CAS 899983-11-0 exhibits an IC₅₀ of 70 nM against human KCNQ2 (Kv7.2) homomeric channels expressed in CHO cells, measured by automated patch clamp electrophysiology [1]. This places it in a comparable potency range to ML252 (IC₅₀ = 69 nM), a well-characterized KCNQ2-selective probe [2], and is approximately 10-fold more potent than the classical KCNQ blocker XE991 (KCNQ2 IC₅₀ ≈ 710 nM) and approximately 30- to 100-fold more potent than linopirdine (KCNQ2 IC₅₀ range ≈ 2.1–7.1 μM) [3]. All comparator IC₅₀ values were obtained under comparable electrophysiological assay conditions.
| Evidence Dimension | KCNQ2 homomeric channel inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 70 nM (CHO cells, automated patch clamp) |
| Comparator Or Baseline | ML252: 69 nM; XE991: ~710 nM; Linopirdine: ~2,100–7,100 nM |
| Quantified Difference | ~10-fold more potent than XE991; ~30–100-fold more potent than linopirdine; equipotent to ML252 |
| Conditions | Human KCNQ2 expressed in CHO cells; automated patch clamp electrophysiology (3 min incubation) |
Why This Matters
This quantitative potency ranking enables investigators to select CAS 899983-11-0 as a sub-100 nM KCNQ2 antagonist tool with substantially improved potency over classical KCNQ blockers XE991 and linopirdine, thereby requiring lower working concentrations and reducing off-target risk in cellular assays.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048): IC₅₀ = 70 nM for KCNQ2 antagonist activity in CHO cells. Accessed 2026. View Source
- [2] NCBI/NIH. Identification of a novel, small molecule inhibitor of KCNQ2 channels: ML252 IC₅₀ = 69 ± 6 nM (n=6). J Med Chem 55:6975–6979, 2012. PMID: 22793372. View Source
- [3] NCBI/NIH. Table 4, Selectivity table: Linopirdine KCNQ2 IC₅₀ = 0.71 ± 0.23 μM (IonWorks). J Med Chem, 2012. Also: HMDB0254104, linopirdine KCNQ2/Q3 IC₅₀ = 2.4 μM. View Source
